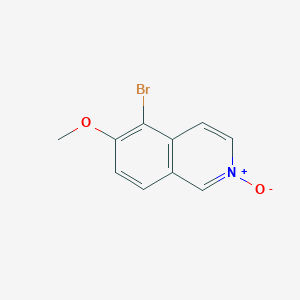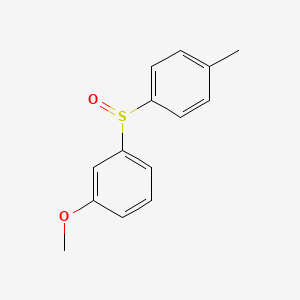
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is an organic compound with the molecular formula C15H16O2S It is a derivative of benzene, featuring a methoxy group and a sulfinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 1-methoxy-3-(4-methylbenzene) using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up. The use of catalysts and automated systems can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation: 1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene.
Reduction: 1-Methoxy-3-(4-methylbenzene-1-sulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the methoxy group can participate in electron-donating interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Methoxy-4-(methylsulfinyl)benzene: Similar structure but with the sulfinyl group in a different position.
1-Methoxy-3-methylbenzene: Lacks the sulfinyl group, resulting in different chemical properties.
1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene: An oxidized form of the compound with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is unique due to the presence of both methoxy and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a versatile compound in research and industry.
Propiedades
Número CAS |
921765-47-1 |
|---|---|
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-methylphenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15)14-5-3-4-12(10-14)16-2/h3-10H,1-2H3 |
Clave InChI |
CYFQQHBUOFDZQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


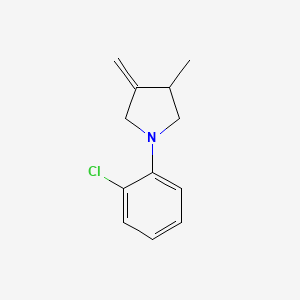
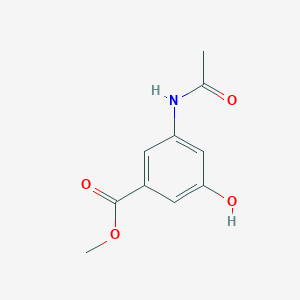
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
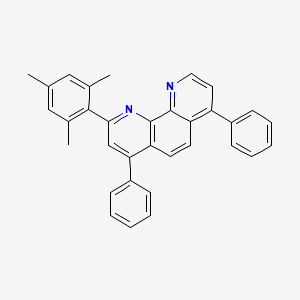

![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
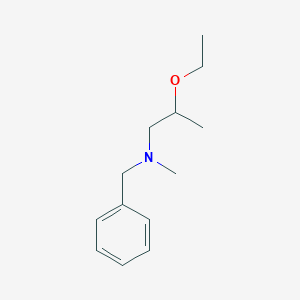
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
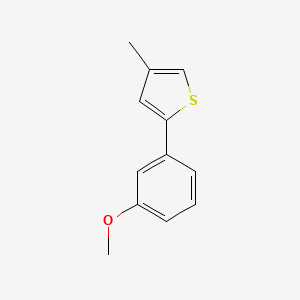
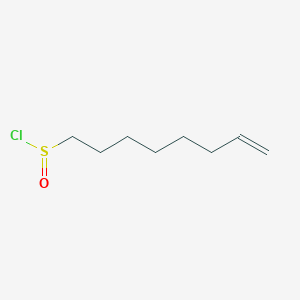
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
